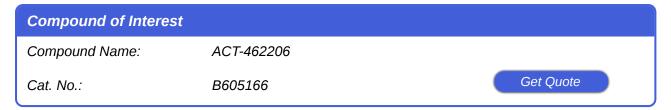


Application Notes and Protocols for ACT-462206 Administration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-462206 is a potent, orally active, and brain-penetrant dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin system is a key regulator of wakefulness and arousal, and its antagonism presents a therapeutic strategy for the treatment of insomnia and potentially other stress-related and anxiety disorders.[2] These application notes provide detailed protocols for the preparation and administration of ACT-462206 in both in vitro and in vivo research settings, along with its pharmacological data and relevant signaling pathways.

Physicochemical Properties



Property	Value	Reference	
Molecular Weight	388.48 g/mol	[1]	
Formula	C20H24N2O4S	[1]	
CAS Number	1361321-96-1	[1]	
Appearance	White to off-white solid	[1]	
Purity	≥98%	[4]	
Solubility	DMSO: ≥ 100 mg/mL (257.41 mM)[1], Ethanol: 100 mM[4]	[1][4]	
Storage	Store at 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[1]	

Pharmacological Data In Vitro Activity

ACT-462206 demonstrates high affinity and potent antagonism at both human (h) and rat (r) orexin receptors.

Target	Assay	Species	Value	Reference
hOX1	IC50	Human	60 nM	[1][5]
hOX2	IC50	Human	11 nM	[1][5]
rOX1	IC50	Rat	48 nM	[1]
rOX2	IC50	Rat	9.6 nM	[1]
hOX1	Ki	Human	17 nM	[1]
hOX2	Ki	Human	2.4 nM	[1]
rOX1	Ki	Rat	28 nM	[1]
rOX2	Ki	Rat	9.9 nM	[1]

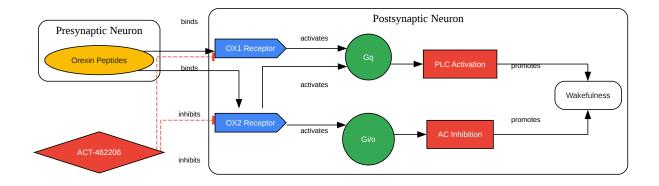


In Vivo Pharmacokinetics (Rat)

Dose	Route	Time Point	Plasma Concentrati on	Brain Concentrati on	Reference
100 mg/kg	p.o.	3 h	2267 ng/mL	1219 ng/g	[1]

Signaling Pathway

The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and act as endogenous ligands for the G-protein coupled receptors OX1 and OX2.[2] Activation of these receptors promotes a state of wakefulness and arousal. **ACT-462206** acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the downstream signaling cascade and promoting sleep.



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Caption: Orexin signaling pathway and mechanism of action of ACT-462206.

Experimental Protocols In Vitro Stock Solution Preparation



Objective: To prepare a high-concentration stock solution of **ACT-462206** for use in in vitro assays.

Materials:

- ACT-462206 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Allow the ACT-462206 vial to equilibrate to room temperature before opening.
- Weigh the desired amount of **ACT-462206** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 2.57 mL of DMSO to 10 mg of ACT-462206).[4]
- Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1]

In Vivo Vehicle Formulation and Administration

Objective: To prepare and administer **ACT-462206** to rodents for pharmacokinetic and pharmacodynamic studies. Two common vehicle formulations are provided below.

Formulation 1: Aqueous Suspension



Materials:

- ACT-462206 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator (optional)
- · Oral gavage needles

Protocol:

- Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO,
 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Weigh the required amount of ACT-462206 for the desired final concentration (e.g., for a 2.5 mg/mL solution).[1]
- Add the ACT-462206 powder to the pre-mixed vehicle.
- Vortex thoroughly to suspend the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The resulting solution should be clear.[1]
- Administer the formulation to the animals via oral gavage (p.o.) at the desired dose volume.

Formulation 2: Oil-based Suspension

Materials:



- ACT-462206 powder
- Dimethyl sulfoxide (DMSO)
- Corn Oil
- Sterile tubes
- Vortex mixer
- Sonicator (optional)
- · Oral gavage needles

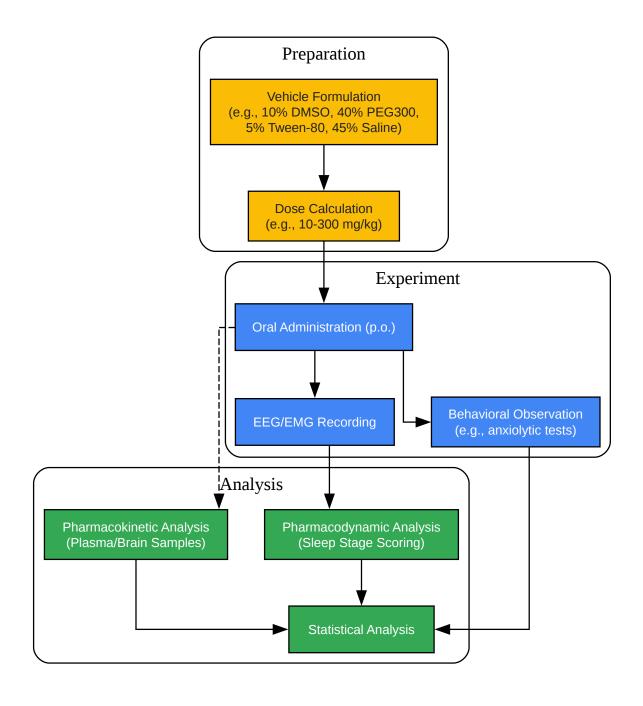
Protocol:

- Prepare the vehicle by adding each solvent one by one in the following ratio: 10% DMSO and 90% Corn Oil.[1]
- Weigh the required amount of ACT-462206 for the desired final concentration (e.g., for a 2.5 mg/mL solution).
- Add the ACT-462206 powder to the pre-mixed vehicle.
- Vortex thoroughly to suspend the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The resulting solution should be clear.[1]
- Administer the formulation to the animals via oral gavage (p.o.) at the desired dose volume.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of **ACT-462206** on sleep architecture in rodents.





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Caption: Experimental workflow for in vivo studies with ACT-462206.

Safety Precautions

Standard laboratory safety procedures should be followed when handling **ACT-462206**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat,



and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: These protocols are intended for research use only and should be adapted to specific experimental needs. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional and regulatory guidelines.

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